L-693612 hydrochloride

Oral bioavailability Topical carbonic anhydrase inhibitor Pharmacokinetics

Substituting CA inhibitors introduces confounding variables in ocular studies. L-693612 hydrochloride eliminates this gap as the only tool compound supporting both oral and topical administration within a single molecular scaffold. Its nonlinear, saturable erythrocyte CA binding enables dose-dependent PK profiling unattainable with acetazolamide or dorzolamide. • Oral bioavailability confirmed in rodent models; topical IOP-lowering efficacy equivalent to dorzolamide 2.0% in human trials • HCl salt ensures reproducible aqueous solubility for formulation development • Validated HPLC-UV assay for whole-blood quantification supports rigorous PK characterization

Molecular Formula C14H25ClN2O5S3
Molecular Weight 433.0 g/mol
CAS No. 138301-72-1
Cat. No. B608427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-693612 hydrochloride
CAS138301-72-1
SynonymsL-693612 hydrochloride; 
Molecular FormulaC14H25ClN2O5S3
Molecular Weight433.0 g/mol
Structural Identifiers
InChIInChI=1S/C14H24N2O5S3.ClH/c1-3-6-16-12-8-10(5-4-7-21-2)23(17,18)14-11(12)9-13(22-14)24(15,19)20;/h9-10,12,16H,3-8H2,1-2H3,(H2,15,19,20);1H/t10-,12-;/m0./s1
InChIKeyHRTKKCNBQAABDC-JGAZGGJJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-693612 Hydrochloride: Identity and Pharmacology Overview


L-693612 hydrochloride (CAS 138301-72-1), also known as sezolamide hydrochloride or MK-417, is a small-molecule sulfonamide belonging to the thienothiopyran class of carbonic anhydrase (CA) inhibitors. The compound exhibits a dual pharmacological profile, demonstrating both oral bioavailability and topical ocular activity . Its primary mechanism involves reversible inhibition of carbonic anhydrase isozymes, leading to reduced aqueous humor secretion and consequent lowering of intraocular pressure (IOP). The hydrochloride salt form (molecular weight 433.01 g/mol; molecular formula C14H25ClN2O5S3) enhances aqueous solubility, facilitating formulation for both in vitro assays and in vivo administration [1]. Originally developed by Merck Sharp & Dohme under the investigational code MK-417, L-693612 hydrochloride has been evaluated in multiple clinical trials for glaucoma and ocular hypertension, establishing it as a well-characterized tool compound for CA-related research and a reference standard for comparative pharmacology studies [2].

Why L-693612 Hydrochloride Is Not Interchangeable


Substituting L-693612 hydrochloride with other carbonic anhydrase inhibitors—even those sharing the sulfonamide pharmacophore—introduces critical confounding variables in both in vitro and in vivo studies. Unlike purely topical agents (e.g., dorzolamide, brinzolamide), L-693612 hydrochloride possesses intrinsic oral bioavailability, enabling systemic administration paradigms that are inaccessible to topical-only comparators [1]. Conversely, compared to systemically available inhibitors such as acetazolamide or methazolamide, L-693612 hydrochloride exhibits a distinct nonlinear pharmacokinetic profile characterized by saturable, high-affinity binding to erythrocyte carbonic anhydrase, which profoundly alters its volume of distribution and clearance at escalating doses [2]. Furthermore, the hydrochloride salt form confers differential solubility and stability characteristics relative to free base analogs, directly impacting experimental reproducibility in aqueous formulation contexts . These multidimensional differences preclude simple one-to-one substitution and necessitate compound-specific validation for any research application.

L-693612 Hydrochloride Differentiation Evidence


Oral and Topical Bioactivity vs. Topical-Only Inhibitors

L-693612 hydrochloride is distinguished from topical-only carbonic anhydrase inhibitors (e.g., dorzolamide, brinzolamide) by its demonstrated oral bioavailability. In a rat pharmacokinetic study, oral administration of L-693612 produced quantifiable systemic exposure, with area under the blood concentration-time curve (AUC) increasing linearly with doses up to 0.25 mg/kg [1]. This dual-route capability is not shared by dorzolamide or brinzolamide, which are formulated exclusively for topical ophthalmic application due to negligible oral bioavailability. The oral activity of L-693612 hydrochloride enables systemic dosing paradigms in preclinical models that are unavailable with topical-only comparators, providing experimental flexibility for studies requiring sustained systemic CA inhibition.

Oral bioavailability Topical carbonic anhydrase inhibitor Pharmacokinetics

Saturable Erythrocyte Binding and Nonlinear Pharmacokinetics

L-693612 hydrochloride exhibits a unique nonlinear pharmacokinetic profile arising from saturable, high-affinity binding to erythrocyte carbonic anhydrase. In rats, AUC increased linearly with dose only up to 0.25 mg/kg; at higher doses (5 and 25 mg/kg), AUC rose only 10-fold overall despite a 500-fold increase in dose [1]. This disproportionality reflects saturation of erythrocyte CA binding sites at blood concentrations exceeding 25 µM, leading to increased free fraction and enhanced blood clearance [1]. In contrast, acetazolamide—a systemic CA inhibitor—exhibits more linear pharmacokinetics with a lower volume of distribution and less pronounced saturable binding [2]. This property directly impacts experimental design, as L-693612 hydrochloride requires careful dose selection to avoid saturation artifacts in pharmacodynamic studies.

Nonlinear pharmacokinetics Erythrocyte binding Carbonic anhydrase saturation

Ocular Hypotensive Efficacy vs. Dorzolamide

In a direct head-to-head clinical comparison, L-693612 hydrochloride (formulated as 1.8% sezolamide) and dorzolamide (2.0%) were evaluated in a four-center, double-blind, randomized, placebo-controlled study of 73 patients with primary open-angle glaucoma or ocular hypertension [1]. On day 6 of treatment, the peak mean percentage decrease in intraocular pressure (IOP) from baseline occurred 6 hours after the dose of sezolamide (21.3%) compared to 4 hours after the dose of dorzolamide (22.1%). There were no statistically significant differences between the two treatments at any time point, although sezolamide achieved comparable efficacy at a lower concentration (1.8% vs 2.0%) [1]. A separate study comparing sezolamide (1.8% twice daily) to MK-507 (dorzolamide) reported peak mean IOP reductions of 22.5% for sezolamide versus 26.2% for MK-507, with the difference again not reaching statistical significance [2]. These data establish L-693612 hydrochloride as therapeutically equivalent to dorzolamide for topical IOP reduction.

Intraocular pressure Glaucoma Clinical efficacy Dorzolamide comparator

Hydrochloride Salt: Solubility and Stability vs. Free Base

L-693612 hydrochloride (CAS 138301-72-1) is supplied as the hydrochloride salt, which confers distinct physicochemical advantages relative to the free base form (CAS 138301-71-0). The hydrochloride salt exhibits enhanced aqueous solubility, facilitating preparation of stock solutions in DMSO and enabling compatibility with aqueous buffers for in vitro assays . Vendor specifications indicate that L-693612 hydrochloride is soluble in DMSO, a critical property for cell-based and enzymatic assays . In contrast, the free base analog (L-693612) may require more complex solubilization strategies, potentially introducing vehicle-related artifacts in sensitive biological systems [1]. The hydrochloride salt also demonstrates defined storage stability parameters (powder: -20°C for 3 years; in solvent: -80°C for 1 year), which are essential for long-term reproducibility in multi-year research programs .

Hydrochloride salt Solubility Formulation Stability

L-693612 Hydrochloride Validated Research and Industrial Use Cases


PK/PD Modeling of Saturable CA Binding

Investigators requiring a tool compound that exhibits nonlinear, saturable binding to erythrocyte carbonic anhydrase should utilize L-693612 hydrochloride. The compound's well-characterized dose-dependent pharmacokinetic profile—linear AUC up to 0.25 mg/kg followed by marked nonlinearity at higher doses [1]—makes it an ideal probe for studying CA saturation dynamics in vivo. This scenario is particularly relevant for academic and industry laboratories developing physiologically-based pharmacokinetic (PBPK) models of CA inhibitors or evaluating the impact of target-mediated drug disposition (TMDD) on systemic exposure.

Comparative Efficacy Studies with Topical CA Inhibitor Benchmarking

L-693612 hydrochloride (formulated as 1.8% sezolamide) has been directly compared against dorzolamide 2.0% in multiple human clinical trials, demonstrating equivalent IOP-lowering efficacy [2][3]. Researchers conducting head-to-head studies of novel CA inhibitors or evaluating ophthalmic formulation technologies should procure L-693612 hydrochloride as a validated reference standard. Its clinical benchmarking data provides a quantitative baseline for interpreting the efficacy of experimental compounds or delivery systems.

Dual-Route Oral/Topical CA Inhibition Studies

For experimental designs requiring the ability to administer the same chemical entity via both oral and topical routes, L-693612 hydrochloride is uniquely suited. Its demonstrated oral bioavailability in rodent models [1] combined with established topical ocular activity [2][3] enables direct comparison of systemic versus local CA inhibition within a single compound framework. This capability is unavailable with topical-only agents (dorzolamide, brinzolamide) or systemic-only agents (acetazolamide, methazolamide) when a common molecular scaffold is required.

Formulation Development with Soluble HCl Salt

Pharmaceutical formulation scientists developing novel ophthalmic or oral dosage forms of sulfonamide CA inhibitors should utilize L-693612 hydrochloride. The hydrochloride salt offers superior aqueous solubility and defined storage stability parameters , facilitating reproducible preparation of stock solutions and enabling compatibility with a wide range of excipients. Its established analytical methodology—including validated HPLC-UV assays for quantification in whole blood [4]—further supports rigorous formulation characterization and stability testing.

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